INF55

Description

Structure

3D Structure

Properties

IUPAC Name |

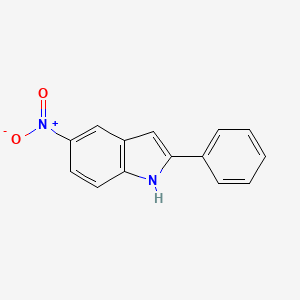

5-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJRQDPTLDVHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299656 | |

| Record name | 5-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4993-87-7 | |

| Record name | NSC131894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of INF55 (5-Nitro-2-phenyl-1H-indole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

INF55, chemically identified as 5-Nitro-2-phenyl-1H-indole, is a potent inhibitor of bacterial multidrug resistance (MDR) efflux pumps. This document provides a comprehensive technical overview of its mechanism of action, focusing on its role as a competitive inhibitor of the NorA efflux pump in Gram-positive bacteria, such as Staphylococcus aureus, and the AcrB subunit of the AcrAB-TolC efflux pump in Gram-negative bacteria, including Escherichia coli. By blocking these pumps, this compound enhances the intracellular concentration and efficacy of various antimicrobial agents that are typically expelled from the bacterial cell. This guide details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate its function, providing a valuable resource for researchers in antimicrobial drug development.

Introduction

The rise of multidrug-resistant bacterial pathogens presents a formidable challenge to global health. A primary mechanism of this resistance is the overexpression of efflux pumps, which are transmembrane proteins that actively extrude a broad spectrum of antibiotics and other toxic compounds from the bacterial cytoplasm. This compound has emerged as a significant research compound due to its ability to inhibit these pumps, thereby restoring the susceptibility of resistant bacteria to conventional antibiotics. It is particularly noted for its synergistic effects when used in combination with photosensitizers in photodynamic therapy (PDT) and with traditional antibiotics like berberine.

Core Mechanism of Action: Efflux Pump Inhibition

The principal mechanism of action of this compound is the direct inhibition of bacterial efflux pumps. This inhibition is believed to be competitive, where this compound binds to the substrate-binding sites of the pump, thereby preventing the recognition and transport of other substrates, such as antibiotics.

Targeting the NorA Efflux Pump in Staphylococcus aureus

In Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), this compound targets the NorA efflux pump, a member of the major facilitator superfamily (MFS). NorA is responsible for conferring resistance to a variety of compounds, including fluoroquinolones and ethidium (B1194527) bromide. This compound has been shown to potentiate the activity of NorA substrates by blocking their efflux.

Targeting the AcrAB-TolC Efflux Pump in Escherichia coli

In Gram-negative bacteria such as E. coli, this compound inhibits the AcrAB-TolC efflux system, a member of the Resistance-Nodulation-Division (RND) superfamily. Specifically, molecular docking studies have indicated that this compound binds to the AcrB subunit, which is the inner membrane transporter component responsible for substrate recognition and energy transduction. This interaction prevents the expulsion of toxins from the cytoplasm into the periplasm.[1]

The following diagram illustrates the general mechanism of efflux pump inhibition by this compound.

Caption: Mechanism of this compound as a competitive efflux pump inhibitor.

Quantitative Data

The efficacy of this compound as an efflux pump inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity of this compound

| Target Protein | Bacterial Species | Method | Binding Affinity (kcal/mol) | Reference |

| AcrB | Escherichia coli | Molecular Docking | -9.1 | [1] |

Table 2: Synergistic Activity of this compound with Antimicrobial Agents

| Bacterial Strain | Antimicrobial Agent | This compound Concentration | Fold Reduction in MIC | Reference |

| S. aureus (NorA overexpressing) | Berberine | Not specified | Potentiates activity | A common finding in literature |

| E. coli | Methylene Blue (in PDT) | Not specified | ~59% higher deactivation | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.

-

Preparation of Inoculum: A bacterial culture is grown to the mid-logarithmic phase (OD₆₀₀ of 0.2-0.3) in Cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The antimicrobial agent (e.g., berberine) is serially diluted two-fold in a 96-well microtiter plate containing CAMHB.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

Checkerboard Assay for Synergy

This assay is used to assess the synergistic effect of two compounds, such as this compound and an antibiotic.

-

Plate Setup: In a 96-well plate, serial dilutions of the antibiotic are made horizontally, and serial dilutions of this compound are made vertically. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: All wells are inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 4.0

-

Antagonism: FIC Index > 4.0

-

The following diagram illustrates the workflow of a checkerboard assay.

Caption: Workflow for a checkerboard synergy assay.

Ethidium Bromide (EtBr) Efflux Assay for S. aureus

This real-time fluorescence assay measures the efflux of the fluorescent substrate EtBr.

-

Cell Preparation: S. aureus cells are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).

-

Loading: Cells are resuspended in PBS containing a proton motive force (PMF) uncoupler (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) to de-energize the cells and loaded with EtBr. EtBr fluorescence increases upon intercalation with intracellular DNA.

-

Efflux Initiation: The cells are washed to remove the uncoupler and excess EtBr, then resuspended in PBS containing glucose as an energy source. The decrease in fluorescence is monitored over time using a fluorometer as EtBr is pumped out of the cells.

-

Inhibitor Testing: The assay is repeated in the presence of this compound. A slower rate of fluorescence decay indicates inhibition of the efflux pump.

Nile Red Efflux Assay for E. coli

This assay is similar to the EtBr assay but uses the lipophilic fluorescent dye Nile Red, which is a substrate for the AcrAB-TolC pump.

-

Cell Preparation: E. coli cells overexpressing the AcrAB-TolC pump are grown overnight, harvested, and washed in a potassium phosphate (B84403) buffer.

-

Loading: Cells are de-energized with CCCP and loaded with Nile Red. Nile Red exhibits high fluorescence in the hydrophobic environment of the cell membrane.

-

Efflux Initiation: After washing, efflux is initiated by the addition of glucose, and the decrease in fluorescence is monitored as Nile Red is expelled into the aqueous medium where it is non-fluorescent.

-

Inhibitor Testing: The assay is performed with and without this compound to assess its inhibitory activity.

Molecular Docking

This computational method predicts the binding mode and affinity of a ligand (this compound) to a protein target (AcrB or NorA).

-

Protein and Ligand Preparation: The 3D structures of the efflux pump protein (obtained from a protein data bank like PDB) and this compound are prepared. This includes adding hydrogen atoms and assigning charges.

-

Binding Site Identification: The putative substrate-binding pocket of the protein is identified.

-

Docking Simulation: A docking algorithm samples various conformations and orientations of this compound within the binding site and calculates the binding energy for each pose.

-

Analysis: The pose with the lowest binding energy is considered the most likely binding mode, and the energy value is used as an estimate of binding affinity.

Conclusion

This compound is a promising efflux pump inhibitor with a clear mechanism of action against key MDR pumps in both Gram-positive and Gram-negative bacteria. Its ability to competitively inhibit substrate binding sites leads to the potentiation of various antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel efflux pump inhibitors as a strategy to combat antibiotic resistance. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these findings into clinical applications.

References

INF55 as a Targeted Inhibitor of Bacterial Efflux Pumps: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria represents a significant threat to global public health. A primary mechanism contributing to this resistance is the overexpression of bacterial efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1] The inhibition of these pumps is a promising strategy to restore the activity of existing antibiotics and combat MDR infections.[2] INF55 (5-Nitro-2-phenyl-1H-indole) is an investigational small molecule that has demonstrated potential as an efflux pump inhibitor (EPI). This technical guide provides an in-depth overview of this compound's activity against bacterial efflux pumps, including available data, experimental protocols for its evaluation, and visualization of relevant biological pathways and workflows.

Target Bacterial Efflux Pumps

This compound has been primarily investigated for its inhibitory activity against two major types of efflux pumps in both Gram-positive and Gram-negative bacteria.

NorA Efflux Pump in Staphylococcus aureus

The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) of transporters in the Gram-positive bacterium Staphylococcus aureus. It is known to confer resistance to a variety of compounds, including fluoroquinolones. This compound has been reported to be an inhibitor of the NorA efflux pump, suggesting its potential to reverse resistance to certain antibiotics in methicillin-resistant S. aureus (MRSA).[2]

AcrAB-TolC Efflux Pump in Escherichia coli

In Gram-negative bacteria, the AcrAB-TolC efflux system is a principal contributor to multidrug resistance. This is a tripartite complex belonging to the resistance-nodulation-division (RND) superfamily.[3] The inner membrane component, AcrB, is responsible for substrate recognition and energy transduction, while AcrA acts as a periplasmic linker to the outer membrane channel, TolC.[2] Molecular docking studies have shown that this compound can bind to the AcrB subunit, indicating its potential to inhibit the function of this critical efflux pump in Escherichia coli and other Gram-negative pathogens.[2]

Quantitative Data on this compound Activity

Quantitative data on the efficacy of efflux pump inhibitors is crucial for their development and comparison. While comprehensive studies providing a wide range of IC50 and Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not extensively available in publicly accessible literature, some key data points have been reported. Researchers are encouraged to determine these values for their specific strains and conditions of interest using the protocols outlined in Section 3.0.

Table 1: Binding Affinity of this compound

| Target Protein | Bacterial Species | Method | Binding Affinity (kcal/mol) | Reference |

| AcrB | Escherichia coli | Molecular Docking | -9.1 | [2] |

Table 2: Exemplary MIC Data Presentation Format

This table serves as a template for researchers to populate with their own experimental data.

| Bacterial Strain | Antibiotic | This compound Concentration (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | Fold Reduction in MIC |

| S. aureus (ATCC 29213) | Ciprofloxacin | X | Y | Z | Y/Z |

| E. coli (ATCC 25922) | Levofloxacin | X | A | B | A/B |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound's activity. The following are key methodologies for characterizing efflux pump inhibition.

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. When evaluating an EPI, the MIC of an antibiotic is determined in the presence and absence of the inhibitor.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Stock solutions of antibiotic and this compound

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.

-

Prepare a second set of serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound. The concentration of this compound should be determined beforehand to ensure it does not independently inhibit bacterial growth.

-

Inoculate each well with the prepared bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Include control wells:

-

Growth control (broth and inoculum only)

-

Sterility control (broth only)

-

This compound control (broth, inoculum, and this compound only)

-

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy Analysis

The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Procedure:

-

In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.

-

Inoculate the wells with the standardized bacterial suspension.

-

After incubation, determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)

-

Interpret the results:

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1

-

Indifference: 1 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Ethidium (B1194527) Bromide Efflux Assay

This assay directly measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr), from bacterial cells.

Materials:

-

Bacterial cells

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide

-

Glucose

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler that dissipates proton motive force, serving as a positive control for efflux inhibition.

-

Fluorometer

Procedure:

-

Wash and resuspend bacterial cells in PBS.

-

Load the cells with EtBr in the presence of CCCP to maximize intracellular accumulation.

-

Wash the cells to remove extracellular EtBr and CCCP.

-

Resuspend the cells in PBS containing different concentrations of this compound or control compounds.

-

Initiate efflux by adding glucose to energize the pumps.

-

Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells. A slower rate of fluorescence decrease in the presence of this compound indicates efflux inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate key concepts related to efflux pump regulation and the experimental evaluation of this compound.

Caption: Experimental workflow for evaluating this compound as an efflux pump inhibitor.

Caption: Simplified regulatory network of the AcrAB-TolC efflux pump in E. coli.

Conclusion

This compound presents a promising scaffold for the development of novel adjuvants to combat antibiotic resistance. Its inhibitory activity against key efflux pumps in both Gram-positive and Gram-negative bacteria warrants further investigation. The methodologies and conceptual frameworks provided in this guide are intended to facilitate standardized and comprehensive research into this compound and other potential efflux pump inhibitors. Future studies should focus on generating robust quantitative data, elucidating precise mechanisms of action, and evaluating in vivo efficacy to translate the potential of efflux pump inhibition into clinical applications.

References

5-Nitro-2-phenyl-1H-indole: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Promising Efflux Pump Inhibitor.

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Nitro-2-phenyl-1H-indole, a molecule of significant interest in the field of antimicrobial drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and mechanistic insights.

Core Chemical Properties

5-Nitro-2-phenyl-1H-indole, also known by its identifier INF55, is a heterocyclic aromatic compound. Its core structure consists of a phenyl group attached to the 2-position of a 5-nitro-substituted indole (B1671886) ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and biological activity.

Physicochemical Data

The key physicochemical properties of 5-Nitro-2-phenyl-1H-indole are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem |

| Molecular Weight | 238.24 g/mol | PubChem |

| CAS Number | 4993-87-7 | Various |

| Melting Point | 196-199 °C | Chemical Supplier |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| InChIKey | UNJRQDPTLDVHOR-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)--INVALID-LINK--[O-] | PubChem |

Experimental Protocols

The synthesis of 5-Nitro-2-phenyl-1H-indole can be achieved through multiple synthetic routes. The two primary methods are the direct nitration of 2-phenylindole (B188600) and the Fischer indole synthesis.

Synthesis Method 1: Nitration of 2-Phenylindole

This method involves the electrophilic substitution of a nitro group onto the indole ring of the precursor, 2-phenylindole.

Materials and Reagents:

-

2-Phenylindole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a flask submerged in an ice bath, dissolve 2-phenylindole in glacial acetic acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Nitro-2-phenyl-1H-indole.

Synthesis Method 2: Fischer Indole Synthesis

This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 5-Nitro-2-phenyl-1H-indole, (4-nitrophenyl)hydrazine and acetophenone (B1666503) are the starting materials.

Materials and Reagents:

-

(4-nitrophenyl)hydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

-

Ethanol

-

Toluene or other suitable high-boiling solvent

-

Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Formation of the Hydrazone:

-

Dissolve (4-nitrophenyl)hydrazine hydrochloride in ethanol.

-

Add acetophenone to the solution and a catalytic amount of a weak acid (e.g., acetic acid).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and collect the precipitated acetophenone (4-nitrophenyl)hydrazone by filtration.

-

-

Cyclization:

-

Add the dried hydrazone to polyphosphoric acid (or a mixture of another acid catalyst in a high-boiling solvent like toluene).

-

Heat the mixture to 85-115 °C for 20-60 minutes, monitoring the reaction by TLC.[1]

-

Cool the reaction mixture and carefully pour it into ice water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-Nitro-2-phenyl-1H-indole.

-

Biological Activity and Mechanism of Action

5-Nitro-2-phenyl-1H-indole has been identified as a potent inhibitor of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus.[2][3] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR).[2]

Inhibition of the NorA Efflux Pump

The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters.[4] Inhibition of this pump by 5-Nitro-2-phenyl-1H-indole restores the efficacy of antibiotics that are substrates of NorA, such as fluoroquinolones (e.g., ciprofloxacin).[2] The proposed mechanism of action involves the inhibitor molecule binding to the efflux pump, which can occur through competitive or non-competitive inhibition, ultimately blocking the extrusion of the antibiotic.[3][5] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects.

The diagram below illustrates the conceptual mechanism of NorA efflux pump inhibition by 5-Nitro-2-phenyl-1H-indole.

Caption: Inhibition of the NorA efflux pump by 5-Nitro-2-phenyl-1H-indole.

The following diagram illustrates a generalized workflow for evaluating the activity of an efflux pump inhibitor.

Caption: Experimental workflow for assessing efflux pump inhibitor activity.

Conclusion

5-Nitro-2-phenyl-1H-indole is a compound with well-defined chemical properties and demonstrated biological activity as a bacterial efflux pump inhibitor. The synthetic routes are accessible, and its mechanism of action presents a promising strategy for combating antibiotic resistance. This guide provides foundational information to support further research and development of this and related molecules as potential adjuvants in antimicrobial therapy.

References

- 1. 5-NITRO-2-PHENYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]

- 4. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

INF55: A Novel Adjunct in Photodynamic Therapy to Counteract Bacterial Antibiotic Resistance

A Technical Whitepaper for Drug Development Professionals and Researchers

Introduction: The escalating crisis of antibiotic resistance necessitates the exploration of unconventional therapeutic strategies. One such approach is photodynamic therapy (PDT), which utilizes a photosensitizer, a light source, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to bacterial cells. A significant challenge in antimicrobial therapies, including PDT, is the active removal of therapeutic agents from bacterial cells by efflux pumps, a primary mechanism of resistance. This document details the role of INF55, an efflux pump inhibitor, in augmenting the efficacy of PDT against resistant bacteria, specifically Escherichia coli.

Core Mechanism of Action: Efflux Pump Inhibition

This compound's primary role in combating antibiotic resistance is not as a direct antibiotic, but as an adjuvant that enhances the efficacy of other antimicrobial agents.[1] It functions by inhibiting bacterial efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics and photosensitizers like methylene (B1212753) blue (MB), out of the cell. By blocking these pumps, this compound increases the intracellular concentration of the photosensitizer, thereby amplifying the cytotoxic effects of PDT.[1]

Molecular docking studies have elucidated the mechanism by which this compound inhibits the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in E. coli.[1] this compound exhibits a strong binding affinity for AcrB, acting as a competitive inhibitor against the photosensitizer, methylene blue.[1] This competitive inhibition leads to greater retention of MB within the bacterial cell, making the PDT process more effective.

Synergistic Strategy: this compound in Dual-Action Photodynamic Therapy

Research has demonstrated a powerful synergistic effect when this compound is combined with gold nanoparticles (AuNPs) and methylene blue in a dual-action PDT strategy.[1] In this system, AuNPs serve to enhance the generation of ROS by the photosensitizer MB upon irradiation.[1] Concurrently, this compound blocks the efflux of MB, ensuring a high intracellular concentration for maximal ROS production.[1] This combined approach has shown significantly greater bacterial deactivation than PDT with MB and AuNPs alone.[1]

The proposed signaling pathway and mechanism of action are depicted in the following diagram:

Caption: Mechanism of this compound in enhancing photodynamic therapy.

Quantitative Data Summary

The efficacy of this compound in the dual-action PDT system has been quantified in vitro. The key findings are summarized in the table below.

| Metric | Value | Significance | Reference |

| Increased Bacterial Deactivation | ~59% | The combination of this compound with MB/AuNPs resulted in a 59% higher deactivation of E. coli compared to MB/AuNPs alone. | [1] |

| AcrB Binding Affinity (this compound) | -9.1 kcal/mol | Molecular docking revealed a strong binding energy, supporting its role as a competitive inhibitor of the AcrB efflux pump. | [1] |

Experimental Protocols

The following section outlines a generalized experimental protocol for evaluating the efficacy of efflux pump inhibitors like this compound in a PDT context. This methodology is based on the procedures described in the foundational research.[1]

1. Synthesis and Characterization of Gold Nanoparticles (AuNPs)

-

Objective: To synthesize AuNPs and characterize their physical properties.

-

Method: Utilize pulsed laser ablation of a gold target in an aqueous citrate (B86180) solution.

-

Characterization: Analyze the resulting nanoparticles using UV-Vis spectroscopy for plasmonic properties, and Transmission Electron Microscopy (TEM) for size and morphology.

2. Measurement of Reactive Oxygen Species (ROS) Generation

-

Objective: To quantify the enhancement of ROS production by AuNPs.

-

Method: Prepare experimental solutions containing the photosensitizer (e.g., 10⁻⁶ M Methylene Blue), AuNPs, and a ROS scavenger probe (e.g., 2.4 mM ABMDMA) in a phosphate-buffered solution (PBS).

-

Procedure: Measure the initial absorbance of the solution. Irradiate the cuvette for a specified time. Measure the final absorbance to determine the extent of ROS production.

3. In Vitro Bacterial Deactivation Assay

-

Objective: To assess the antibacterial efficacy of the combined PDT treatment.

-

Bacterial Strain: Escherichia coli (or other relevant resistant strains).

-

Procedure:

-

Prepare bacterial cultures to a standardized concentration.

-

Create treatment groups:

-

Control (no treatment)

-

MB only + light

-

MB + AuNPs + light

-

MB + AuNPs + this compound + light

-

-

Incubate bacterial suspensions with the respective treatment components.

-

Expose the samples to a light source for a defined period.

-

Serially dilute and plate the bacterial suspensions to determine colony-forming units (CFUs).

-

Calculate the percentage of bacterial deactivation for each group.

-

4. Molecular Docking Studies

-

Objective: To computationally model the interaction between the efflux pump inhibitor and the target protein.

-

Software: Utilize molecular docking software (e.g., AutoDock Vina).

-

Procedure:

-

Obtain the crystal structure of the target efflux pump (e.g., AcrB subunit from the Protein Data Bank).

-

Prepare the ligand (this compound) and receptor (AcrB) structures for docking.

-

Perform the docking simulation to predict the binding affinity and interaction sites.

-

The logical flow of these experimental procedures is illustrated below:

Caption: Experimental workflow for evaluating this compound-enhanced PDT.

Conclusion

This compound represents a promising tool in the fight against antibiotic resistance, not as a standalone antibiotic, but as a crucial component of a multi-pronged therapeutic strategy. Its ability to inhibit efflux pumps and thereby increase the intracellular concentration of photosensitizers like methylene blue significantly enhances the bactericidal effects of photodynamic therapy. This approach, particularly when combined with ROS-enhancing agents like gold nanoparticles, offers a novel and potent method for treating localized infections where conventional antibiotics may fail. Further research into the efficacy of this compound and similar compounds against a broader range of resistant pathogens and in more complex infection models is warranted.

References

The Role of INF55 as an Efflux Pump Inhibitor in Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INF55 (5-nitro-2-phenylindole) has emerged as a significant compound in the study of antibacterial resistance, not as a direct antimicrobial agent, but as a potent inhibitor of efflux pumps in Gram-positive bacteria. Specifically, its activity against the NorA efflux pump in Staphylococcus aureus has been a primary focus of research. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR). By inhibiting these pumps, compounds like this compound can restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the known activity of this compound against Gram-positive bacteria, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.

Quantitative Data on the Activity of this compound

The majority of available data on this compound focuses on its synergistic activity with other antibacterial compounds, particularly berberine (B55584), against various strains of Staphylococcus aureus. The standalone antibacterial activity of this compound is generally weak. Its primary value lies in its ability to potentiate other antibiotics by inhibiting their efflux.

Table 1: Potentiation of Berberine Activity by this compound against Staphylococcus aureus Strains

| Bacterial Strain | This compound Concentration (µg/mL) | Berberine Concentration for Growth Inhibition (µg/mL) |

| S. aureus 8325-4 | 1.25 | < 20 |

| S. aureus K1758 | 1.25 | < 20 |

Data compiled from studies on berberine-INF55 interactions, which indicate that in the presence of 1.25 µg/mL of this compound, berberine can inhibit the growth of S. aureus strains at concentrations below 20 µg/mL.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) of Berberine-INF55 Hybrids against Staphylococcus aureus Strains

| Compound | S. aureus 8325-4 (wild-type) MIC (µg/mL) | S. aureus K1758 (ΔnorA) MIC (µg/mL) | S. aureus K2378 (NorA++) MIC (µg/mL) |

| SS14 | Similar activity to isomers | Slightly higher potency than isomers | <2-fold difference compared to other strains |

| SS14-M | Similar activity to isomers | Similar activity to isomers | <2-fold difference compared to other strains |

| SS14-P | Similar activity to isomers | Similar activity to isomers | <2-fold difference compared to other strains |

This table summarizes the findings that the antibacterial activities of three isomeric berberine-INF55 hybrids (SS14, SS14-M, and SS14-P) were found to be similar against S. aureus strains with varying levels of NorA efflux pump activity, suggesting the hybrids are not efficiently effluxed by NorA.[2]

Mechanism of Action: NorA Efflux Pump Inhibition

The primary mechanism of action of this compound in Gram-positive bacteria is the inhibition of the NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters. NorA is responsible for the extrusion of a broad range of substrates, including fluoroquinolones, acriflavine, and the natural plant alkaloid berberine.

Caption: Mechanism of this compound-mediated NorA efflux pump inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the activity of compounds like this compound. The following are protocols for key experiments cited in the literature.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds when used in combination.

1. Preparation of Reagents:

-

Prepare stock solutions of this compound and the partner antibiotic (e.g., berberine) in a suitable solvent (e.g., DMSO).

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Plate Setup:

-

In a 96-well microtiter plate, serially dilute this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns).

-

The final plate should contain a gradient of concentrations for both compounds, as well as wells with each compound alone and a growth control (no compounds).

3. Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

5. Interpretation of Results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive or Indifference

-

FIC Index > 4: Antagonism

Caption: Experimental workflow for the checkerboard synergy assay.

Ethidium (B1194527) Bromide Efflux Assay

This fluorometric assay is used to measure the activity of efflux pumps by monitoring the accumulation and efflux of the fluorescent substrate ethidium bromide (EtBr).

1. Bacterial Cell Preparation:

-

Grow bacteria to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a specific optical density.

2. Loading with Ethidium Bromide:

-

Add EtBr to the bacterial suspension at a final concentration that allows for a detectable fluorescence signal.

-

Incubate the mixture to allow for the uptake of EtBr.

3. Efflux Initiation:

-

Add an energy source (e.g., glucose) to energize the efflux pumps.

-

In parallel, have a control group with an efflux pump inhibitor (e.g., this compound) added before the energy source.

4. Fluorescence Monitoring:

-

Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer.

-

A decrease in fluorescence indicates the efflux of EtBr from the cells.

5. Data Analysis:

-

Compare the rate of fluorescence decrease between the control group (no inhibitor) and the group with this compound.

-

A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of EtBr efflux.

Caption: Logical workflow of the ethidium bromide efflux assay.

Conclusion

The available scientific literature strongly indicates that this compound is not a broad-spectrum antibacterial agent but rather a specialized tool for combating multidrug resistance in Gram-positive bacteria, particularly Staphylococcus aureus. Its primary role as a NorA efflux pump inhibitor makes it a valuable compound for synergistic studies and for the development of new therapeutic strategies that can rejuvenate the activity of existing antibiotics. The quantitative data, while limited to specific combinations and strains, consistently demonstrates the potential of this compound to overcome efflux-mediated resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and potential applications of this compound and similar efflux pump inhibitors. Future research should aim to expand the understanding of this compound's activity against a broader range of Gram-positive pathogens and to explore its efficacy in more complex in vivo models.

References

INF55: A Technical Guide on its Activity Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. INF55 (5-nitro-2-phenyl-1H-indole) has emerged as a significant small molecule inhibitor of these pumps. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against Gram-negative bacteria, with a focus on its role as an efflux pump inhibitor (EPI). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes. While primarily studied for its potentiation of other antibiotics, this guide consolidates the existing knowledge to support further research and development in the field of antimicrobial adjuvants.

Introduction: The Challenge of Gram-negative Resistance

Gram-negative bacteria, characterized by their complex cell envelope featuring an outer membrane, pose a significant barrier to many antibiotics.[1] This intrinsic defense is often augmented by acquired resistance mechanisms, among which multidrug efflux pumps are of critical importance.[2] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are tripartite protein complexes that span the entire cell envelope and expel a broad range of antimicrobial agents.[3][4][5] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance, restoring the efficacy of existing antibiotics.[6] this compound is one such molecule that has garnered attention for its potential in this capacity.

Mechanism of Action: this compound as an Efflux Pump Inhibitor

Current research indicates that this compound's primary activity against Gram-negative bacteria is not direct bactericidal or bacteriostatic action, but rather the inhibition of efflux pumps. The most studied target of this compound in Gram-negative bacteria is the AcrAB-TolC multidrug efflux pump.[4]

The AcrAB-TolC pump functions as a tripartite complex:

-

AcrB: An inner membrane protein that captures substrates from the cytoplasm and periplasm and provides the energy for transport.[7]

-

AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[3]

-

TolC: An outer membrane channel that expels the substrate into the extracellular medium.[3]

This compound is hypothesized to act as a competitive inhibitor, binding to the AcrB subunit and thereby preventing the efflux of other substrates, such as antibiotics.[2] This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antimicrobial effect.

Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

Quantitative Data: Potentiation of Antibiotic Activity

Direct minimum inhibitory concentration (MIC) values for this compound as a standalone agent against Gram-negative bacteria are not extensively reported in the literature, as it generally exhibits weak intrinsic antimicrobial activity. Its primary value lies in its ability to potentiate the activity of other antibiotics. The table below summarizes the observed potentiation effects.

| Gram-negative Species | Antibiotic | This compound Concentration | Fold Reduction in MIC of Antibiotic | Reference |

| Escherichia coli | Macrolides (Erythromycin, Clarithromycin) | Not specified | Not specified, but susceptibility was greatly increased in acrAB and tolC null mutants, and an efflux pump inhibitor restored susceptibility. | [4] |

| Enterobacter aerogenes | Macrolides (Erythromycin, Clarithromycin) | Not specified | Not specified, but an efflux pump inhibitor restored susceptibility. | [4] |

Note: The data on this compound's potentiation against Gram-negative bacteria is still emerging. Much of the research has focused on hybrid molecules where this compound is chemically linked to another antibacterial agent, such as berberine (B55584). In these cases, the hybrid molecule's activity is assessed, rather than the synergistic effect of the two separate compounds.[6][8]

Experimental Protocols

The evaluation of this compound's activity against Gram-negative bacteria involves two primary experimental approaches: antimicrobial susceptibility testing to determine its potentiation effects and specific assays to confirm efflux pump inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound.

Materials:

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the antibiotic in CAMHB across the columns of the 96-well plate. b. To a parallel set of wells, add a fixed, sub-inhibitory concentration of this compound to each well before adding the antibiotic dilutions. c. Include control wells:

- Growth control (bacteria and CAMHB, no antibiotic or this compound)

- Sterility control (CAMHB only)

- This compound control (bacteria, CAMHB, and this compound, no antibiotic)

-

Inoculation and Incubation: a. Inoculate all wells (except the sterility control) with the prepared bacterial suspension. b. Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. The potentiation effect is quantified by the fold reduction in the antibiotic's MIC in the presence of this compound compared to its MIC alone.

Efflux Pump Inhibition Assay: Ethidium (B1194527) Bromide Accumulation

This assay measures the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a known substrate of many efflux pumps.[9][10]

Materials:

-

Bacterial strain of interest

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose solution

-

This compound solution

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler that dissipates proton motive force, used as a positive control for maximum accumulation.

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

-

EtBr Accumulation: a. Aliquot the cell suspension into fluorometer cuvettes or a black-walled 96-well plate. b. Add EtBr to a final concentration (e.g., 2 µg/mL). c. Add this compound at the desired test concentration. Include controls with no inhibitor and with CCCP. d. Monitor the fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 600 nm emission). An increase in fluorescence indicates the accumulation of EtBr within the cells as it intercalates with DNA.

-

Data Analysis: a. Plot fluorescence intensity versus time. b. A higher fluorescence level in the presence of this compound compared to the control without an inhibitor indicates that efflux is being blocked.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize a potential efflux pump inhibitor like this compound.

Experimental workflow for evaluating this compound as an efflux pump inhibitor.

Discussion and Future Directions

The available evidence strongly suggests that this compound's primary value in combating Gram-negative bacterial infections lies in its role as an adjuvant, potentiating the activity of conventional antibiotics by inhibiting efflux. However, several knowledge gaps remain that require further investigation:

-

Spectrum of Activity: Comprehensive studies are needed to determine the range of Gram-negative species and efflux pumps that are susceptible to this compound inhibition.

-

Outer Membrane Interaction: The precise interaction of this compound with the Gram-negative outer membrane, including its passage through this barrier and any potential interactions with lipopolysaccharide (LPS), is not well understood. Elucidating this is crucial for optimizing its delivery to the inner membrane target, AcrB.

-

In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in animal models of infection needs to be thoroughly evaluated to assess its pharmacokinetic and pharmacodynamic properties and its potential for clinical translation.

-

Resistance Development: The potential for bacteria to develop resistance to this compound, either through mutations in the AcrB binding site or other mechanisms, should be investigated.

Conclusion

This compound is a promising efflux pump inhibitor with demonstrated potential to reverse antibiotic resistance in Gram-negative bacteria. Its ability to inhibit the AcrAB-TolC pump makes it a valuable tool for resensitizing MDR pathogens to existing antibiotics. This technical guide has summarized the current state of knowledge, provided detailed experimental protocols for its characterization, and outlined key areas for future research. As the threat of antimicrobial resistance continues to grow, the development of adjuvants like this compound will be a critical component of our therapeutic arsenal. Further research into its mechanism, spectrum, and in vivo efficacy is essential to realize its full clinical potential.

References

- 1. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The AcrAB-TolC Pump Is Involved in Macrolide Resistance but Not in Telithromycin Efflux in Enterobacter aerogenes and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials: Effects of Varying the Relative Orientation of the Berberine and this compound Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]

- 8. Berberine-INF55 (5-nitro-2-phenylindole) hybrid antimicrobials: effects of varying the relative orientation of the berberine and this compound components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

Molecular Docking of INF55 with AcrB: A Technical Guide to Understanding a Novel Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of INF55, a 5-nitro-2-phenyl-1H-indole derivative, with the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Overexpression of this efflux pump is a major mechanism of antibiotic resistance in Gram-negative bacteria, making AcrB a critical target for the development of novel adjuvants to existing antibiotic therapies. This document details the in silico binding interactions, outlines relevant experimental protocols for validation, and presents visual workflows and mechanistic pathways to facilitate a deeper understanding of this compound as a potential AcrB inhibitor.

Quantitative Data Summary

Molecular docking simulations are pivotal in predicting the binding affinity and mode of interaction between a ligand and its target protein. The following tables summarize the key quantitative data for the interaction of this compound and other relevant compounds with the AcrB protein.

Table 1: Binding Affinities of this compound and Other Compounds with AcrB

| Compound | Type | Binding Affinity (kcal/mol) | Reference |

| This compound | Putative Inhibitor | -9.1 | [1] |

| Methylene (B1212753) Blue | Substrate | Lower than this compound | [1] |

| Chlorogenic Acid | Inhibitor | -9.1 | [2] |

| Capsaicin | Inhibitor | Not specified | [2] |

| Piperine | Inhibitor | Not specified | [2] |

Note: The binding affinity of this compound to the AcrB efflux pump has been reported to be -9.1 kcal/mol, suggesting a strong and favorable interaction.[1] This binding is stronger than that of the known AcrB substrate, methylene blue, supporting the hypothesis that this compound acts as a competitive inhibitor.[1] While specific interacting residues for this compound have not been detailed in the available literature, studies with other inhibitors provide insights into the likely binding site.

Table 2: Key Interacting Residues in the AcrB Binding Pocket for Known Inhibitors

| Inhibitor Class | Key Interacting Residues | Interaction Type |

| Pyranopyridines | F136, F178, F610, F615, F628, Y327, M573, Q151, Q176 | Hydrophobic, π-π stacking, Water-mediated hydrogen bonds |

| D13-9001 | F178, F628, R620 | Hydrophobic, π-π stacking |

The binding of potent inhibitors to AcrB often occurs within a "hydrophobic trap" in the deep binding pocket, characterized by a high density of phenylalanine residues.[3] These interactions are predominantly hydrophobic and involve π-π stacking, with some inhibitors forming additional hydrogen bond networks mediated by water molecules. It is highly probable that this compound engages with a similar subset of these residues within the AcrB binding pocket.

Experimental Protocols

The validation of in silico findings requires robust in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments in the study of efflux pump inhibitors.

Molecular Docking of this compound with AcrB (A General Protocol)

While a specific, detailed protocol for the docking of this compound with AcrB is not publicly available, a general workflow can be constructed based on standard practices for this type of study.

1. Protein and Ligand Preparation:

-

Protein Structure: The three-dimensional crystal structure of the E. coli AcrB trimer is obtained from the Protein Data Bank (PDB). Several structures are available, representing different conformational states (e.g., PDB IDs: 4DX5, 1IWG, 5V5S). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand Structure: The 3D structure of this compound (5-nitro-2-phenyl-1H-indole) is generated and optimized for its geometry and energy.

2. Docking Simulation:

-

Software: Commonly used software for this type of analysis includes AutoDock Vina, Schrödinger Suite, or MOE.

-

Grid Box Definition: A grid box is defined to encompass the putative binding site on AcrB. Based on studies with other inhibitors, this would likely be centered on the hydrophobic deep binding pocket.

-

Docking Algorithm: A genetic algorithm or other conformational search algorithm is employed to explore the possible binding poses of this compound within the defined grid box.

-

Scoring Function: The binding poses are evaluated and ranked based on a scoring function that estimates the binding free energy (in kcal/mol).

3. Post-Docking Analysis:

-

The lowest energy binding pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of AcrB.

Ethidium Bromide (EtBr) Accumulation Assay

This assay is a common method to assess the inhibitory effect of a compound on efflux pump activity in real-time.

Principle: EtBr is a fluorescent substrate of many efflux pumps, including AcrB. It exhibits low fluorescence in an aqueous environment but fluoresces intensely upon intercalating with intracellular DNA. Active efflux keeps the intracellular concentration of EtBr low, resulting in low fluorescence. An effective efflux pump inhibitor will block the extrusion of EtBr, leading to its accumulation and a corresponding increase in fluorescence.

Protocol:

-

Bacterial Culture Preparation: An overnight culture of an AcrB-overexpressing E. coli strain is diluted and grown to the mid-logarithmic phase.

-

Cell Preparation: The bacterial cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a standardized optical density.

-

Assay Setup: The cell suspension is incubated with a sub-inhibitory concentration of EtBr in the presence and absence of the test compound (this compound). A known efflux pump inhibitor (e.g., CCCP or PAβN) is used as a positive control.

-

Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 600 nm emission).

-

Data Analysis: An increase in fluorescence in the presence of this compound compared to the control (EtBr alone) indicates inhibition of efflux.

Checkerboard Synergy Assay

This assay is used to quantify the synergistic effect of an efflux pump inhibitor with a known antibiotic substrate of the target pump.

Principle: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence of serial dilutions of the putative inhibitor. A synergistic interaction results in a significant reduction in the MIC of the antibiotic.

Protocol:

-

Preparation of Reagents: Stock solutions of the antibiotic (e.g., a fluoroquinolone or a macrolide) and this compound are prepared.

-

Assay Setup: A 96-well microtiter plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC of the antibiotic in each concentration of this compound is determined as the lowest concentration that inhibits visible bacterial growth.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy. An FICI of ≤ 0.5 is typically considered synergistic.

Visualizing Mechanisms and Workflows

The AcrAB-TolC Efflux Mechanism and Inhibition by this compound

The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of E. coli. AcrB, the inner membrane component, captures substrates from the cytoplasm and periplasm and, utilizing the proton motive force, expels them through the AcrA periplasmic adapter protein and the TolC outer membrane channel. This compound is hypothesized to act as a competitive inhibitor, binding to AcrB and preventing the binding and subsequent efflux of antibiotic substrates.

References

- 1. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance | MDPI [mdpi.com]

- 2. In silico screening and in vitro validation of phytocompounds as multidrug efflux pump inhibitor against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of INF55 as a NorA Efflux Pump Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance poses a significant threat to global health. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen that has developed resistance to numerous antibiotics. One of the key mechanisms contributing to this resistance is the overexpression of multidrug resistance (MDR) efflux pumps. These membrane proteins actively extrude a wide range of structurally diverse compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and efficacy.

The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS), is one of the most studied MDR pumps in S. aureus. It is chromosomally encoded and contributes significantly to resistance against fluoroquinolones (e.g., ciprofloxacin), biocides, dyes, and other antimicrobial agents.[1][2] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance mechanism. By blocking the pump's activity, EPIs can restore the effectiveness of existing antibiotics.

This technical guide provides an in-depth overview of INF55 (5-Nitro-2-phenyl-1H-indole), a known inhibitor of the NorA efflux pump.[3][4] We will explore its mechanism of action, summarize key quantitative data, detail essential experimental protocols for its study, and discuss its application in both in vitro and in vivo models.

Mechanism of Action: this compound Inhibition of the NorA Efflux Pump

NorA utilizes the proton motive force to expel substrates from the cytoplasm.[5] this compound is believed to act as a competitive inhibitor, binding directly to the NorA transporter. This binding event prevents the recognition and subsequent efflux of NorA substrates, such as fluoroquinolone antibiotics or dyes like ethidium (B1194527) bromide. Consequently, the intracellular concentration of the antibiotic increases, allowing it to reach its target and exert its bactericidal or bacteriostatic effects. The precise binding site and mechanism of inhibition are subjects of ongoing research, with molecular docking and structural studies suggesting that inhibitors like this compound interact with key residues within the substrate-binding pocket of the pump.[4][6]

Quantitative Analysis of this compound Activity

The efficacy of an efflux pump inhibitor is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a known antibiotic substrate in a bacterial strain that overexpresses the target pump. The Fractional Inhibitory Concentration Index (FICI) is also calculated from checkerboard assays to determine if the interaction is synergistic.

| Bacterial Strain | Substrate (Antibiotic) | This compound Concentration | Observed Effect | FICI | Reference |

| S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin (CPX) | 3.13 µg/mL | 4-fold reduction in CPX MIC | ≤0.5 (Synergistic) | [7] |

| S. aureus (Wild-Type) | Norfloxacin | Not specified | >4-fold reduction in Norfloxacin MIC | Not specified | [4] |

| S. aureus NorA++ (Overexpressing) | Methylene (B1212753) Blue (MB) (20 µM) | 10 µM | >4 log10 reduction in survival (Photodynamic Inactivation) | Not applicable | [8][9] |

| S. aureus K-1758 (ΔnorA) | Ciprofloxacin (CPX) | 3.13 µg/mL | Minimal or no change in CPX MIC | >0.5 to <4 (Indifferent) | [7] |

Experimental Protocols

Accurate evaluation of EPIs like this compound relies on standardized and robust methodologies. The following sections detail the protocols for two key experiments: the Ethidium Bromide Efflux Assay and the Checkerboard Synergy Assay.

Ethidium Bromide (EtBr) Efflux Assay

This real-time fluorescence-based assay is used to directly assess the inhibitory effect of a compound on efflux pump activity. EtBr is a substrate for NorA, and its fluorescence increases significantly upon intercalating with DNA inside the cell. Active efflux keeps the intracellular EtBr concentration low, resulting in low fluorescence. An inhibitor like this compound will block efflux, leading to EtBr accumulation and a corresponding increase in fluorescence.[10][11][12]

Protocol:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the S. aureus strain (e.g., wild-type, NorA overexpressing, or NorA knockout) into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

-

Incubate overnight at 37°C with shaking.

-

Harvest the cells from the exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes).

-

-

Cell Washing and Resuspension:

-

Wash the cell pellet twice with a buffer such as Phosphate-Buffered Saline (PBS) containing a sub-lethal concentration of a proton motive force inhibitor (e.g., Carbonyl Cyanide m-Chlorophenylhydrazone - CCCP) to de-energize the cells and facilitate EtBr loading.

-

Resuspend the final pellet in the same buffer to a specific optical density (e.g., OD600 of 0.4-0.6).

-

-

EtBr Loading:

-

Add EtBr to the cell suspension at a final concentration of approximately 1-2 µg/mL.

-

Incubate at room temperature for a set period (e.g., 30-60 minutes) to allow for passive diffusion and accumulation of EtBr.

-

-

Efflux Initiation and Measurement:

-

Wash the EtBr-loaded cells with buffer to remove extracellular EtBr and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the cells and initiate efflux.

-

Transfer the cell suspension to a 96-well black microplate.

-

Add this compound (or other test compounds/controls like reserpine) to the designated wells at the desired final concentration.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure fluorescence at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.[10]

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

A control group (no inhibitor) should show a decrease in fluorescence over time as EtBr is pumped out.

-

Effective inhibition by this compound will be indicated by a significantly slower rate of fluorescence decrease, or a stable/increasing fluorescence signal, compared to the control.

-

Checkerboard Synergy Assay

This method is used to quantify the interaction between two antimicrobial agents, such as an antibiotic and an EPI.[13][14][15] It determines whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of the antibiotic (e.g., ciprofloxacin) and this compound in a suitable solvent.

-

Prepare a standardized inoculum of the S. aureus strain to be tested (e.g., 5 x 10^5 CFU/mL in Mueller-Hinton Broth).[15]

-

-

Plate Setup:

-

Use a 96-well microtiter plate.

-

Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic. Column 11 serves as the antibiotic-only control, and column 12 is the growth control (no drugs).

-

Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound. Row H serves as the this compound-only control.

-

This setup creates a matrix where each well contains a unique combination of antibiotic and this compound concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for sterility controls) with the prepared bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a plate reader. The MIC is the lowest concentration showing no visible growth.

-

-

FICI Calculation:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of Antibiotic (A) = (MIC of A in combination) / (MIC of A alone)

-

FIC of this compound (B) = (MIC of B in combination) / (MIC of B alone)

-

-

Calculate the FICI by summing the individual FICs: FICI = FIC (A) + FIC (B).

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

In Vitro and In Vivo Applications

The utility of this compound has been demonstrated in various research contexts. A significant area of exploration is the creation of hybrid molecules where this compound is covalently linked to an antimicrobial agent. For example, a hybrid of this compound and the photosensitizer methylene blue (MB) was developed to enhance antimicrobial photodynamic inactivation (aPDI) against MRSA.[16][17] This hybrid, this compound-(Ac)en-MB, showed increased uptake into S. aureus cells and enhanced killing activity in a murine abrasion wound infection model compared to MB alone.[16][17] This suggests that by tethering the EPI to the therapeutic agent, the inhibitor's effect can be localized, potentially increasing efficacy and reducing off-target effects.

While many studies on this compound are conducted in vitro, which offers a controlled environment to study specific molecular interactions, in vivo studies are crucial for evaluating therapeutic potential.[18][19] The aforementioned murine wound model provides evidence that the principles of NorA inhibition by this compound can translate to a more complex biological system, leading to improved outcomes in treating a localized MRSA infection.[9][16] These studies highlight the critical step of moving from promising in vitro data to validation in relevant animal models to bridge the gap toward potential clinical applications.[20][21][22]

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the NorA efflux pump in S. aureus. Its ability to potentiate the activity of conventional antibiotics validates the EPI strategy as a viable approach to combating drug resistance. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate NorA inhibitors. Future research should focus on elucidating the precise structural basis of the this compound-NorA interaction, which could pave the way for the rational design of more potent and specific inhibitors. Furthermore, expanding the investigation of this compound and its derivatives in advanced preclinical models is essential to fully assess their therapeutic potential as adjuvants in the fight against resistant bacterial infections.

References

- 1. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 12. jksus.org [jksus.org]

- 13. clyte.tech [clyte.tech]

- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. Attaching the NorA Efflux Pump Inhibitor this compound to Methylene Blue Enhances Antimicrobial Photodynamic Inactivation of Methicillin-Resistant Staphylococcus aureus in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials [mdpi.com]

- 19. From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Biological Activity of 5-Nitro-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-phenyl-1H-indole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this scaffold, with a primary focus on its anticancer and antibacterial properties. The document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity

Derivatives of 5-nitro-2-phenyl-1H-indole have demonstrated notable potential as anticancer agents, primarily through their interaction with G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.

Mechanism of Action: c-Myc G-Quadruplex Binding